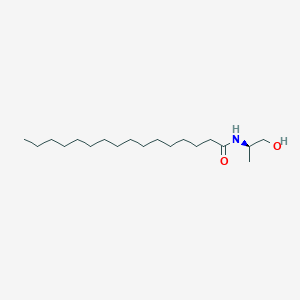

R-Palmitoyl-(1-methyl)ethanolamid

Übersicht

Beschreibung

R-Palmitoyl-(1-methyl) Ethanolamid ist ein synthetisches Analogon von Palmitoylethanolamid, einem endogenen Cannabinoid, das in Säugetiergeweben wie Gehirn und Leber vorkommt . Diese Verbindung enthält eine ®-Methylgruppe in Nachbarschaft zum Alkohol am Ethanolaminanteil, wodurch ihre Stabilität und Wirksamkeit erhöht werden, indem sie vor der Hydrolyse durch Fettsäureamidhydrolase geschützt wird .

Wissenschaftliche Forschungsanwendungen

R-Palmitoyl-(1-methyl) Ethanolamid hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Fettsäureamiden und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle endogener Cannabinoide in biologischen Systemen, insbesondere im Gehirn und in der Leber, zu untersuchen.

Medizin: R-Palmitoyl-(1-methyl) Ethanolamid wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und schmerzlindernder Eigenschaften.

Wirkmechanismus

R-Palmitoyl-(1-methyl) Ethanolamid entfaltet seine Wirkung durch die Interaktion mit Cannabinoidrezeptoren im Körper. Die ®-Methylgruppe in Nachbarschaft zum Alkohol am Ethanolaminanteil erhöht die Stabilität und Wirksamkeit der Verbindung, indem sie sie vor der Hydrolyse durch Fettsäureamidhydrolase schützt. Dies führt zu einer verlängerten Wirkdauer und einer verstärkten Wirksamkeit in vivo .

Wirkmechanismus

Target of Action

R-Palmitoyl-(1-methyl) Ethanolamide is a synthetic analog of Palmitoyl ethanolamide (PEA), an endogenous cannabinoid found in mammalian tissues . The primary targets of this compound are cells known to express the CB2 receptor .

Mode of Action

The compound incorporates an ®-methyl group vicinal to the alcohol on the ethanolamine moiety . This analogous modification to arachidonoyl ethanolamide (AEA) protects the molecule from hydrolysis by fatty acid amide hydrolase . This leads to a prolonged duration of action and enhanced potency in vivo .

Biochemical Pathways

The compound is expected to show enhancement of the inhibitory action of PEA on mast cells and other cells known to express the CB2 receptor . This suggests that it may be involved in the modulation of the endocannabinoid system and the associated biochemical pathways.

Pharmacokinetics

The modification to the ethanolamine moiety in R-Palmitoyl-(1-methyl) Ethanolamide protects the molecule from hydrolysis by fatty acid amide hydrolase . This results in a prolonged duration of action, which could potentially impact the compound’s ADME properties and bioavailability.

Result of Action

R-Palmitoyl-(1-methyl) Ethanolamide is expected to exhibit anti-inflammatory effects, similar to its parent compound PEA . During inflammation, PEA accumulates and exhibits anti-inflammatory effects, including beneficial effects in clinically relevant animal models of inflammatory pain .

Biochemische Analyse

Biochemical Properties

R-Palmitoyl-(1-methyl) Ethanolamide interacts with various enzymes, proteins, and other biomolecules. The analogous modification to arachidonoyl ethanolamide (AEA) protects the molecule from hydrolysis by fatty acid amide hydrolase . This results in a prolonged duration of action and enhanced potency .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of R-Palmitoyl-(1-methyl) Ethanolamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of R-Palmitoyl-(1-methyl) Ethanolamide can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of R-Palmitoyl-(1-methyl) Ethanolamide can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

R-Palmitoyl-(1-methyl) Ethanolamide is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels. The specifics of these interactions are still being studied.

Transport and Distribution

The transport and distribution of R-Palmitoyl-(1-methyl) Ethanolamide within cells and tissues are complex processes that involve interactions with transporters or binding proteins . These interactions can affect its localization or accumulation within the cell.

Subcellular Localization

The subcellular localization of R-Palmitoyl-(1-methyl) Ethanolamide and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

R-Palmitoyl-(1-methyl) Ethanolamid kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden Schritte umfasst:

Herstellung der Ausgangsmaterialien: Die Synthese beginnt mit der Herstellung des Ethanolaminanteils und des Palmitoylchlorids.

Bildung der Amidbindung: Der Ethanolaminanteil wird mit Palmitoylchlorid in Gegenwart einer Base wie Triethylamin umgesetzt, um die Amidbindung zu bilden.

Einführung der ®-Methylgruppe: Die ®-Methylgruppe wird durch eine stereoselektive Methylierungsreaktion in Nachbarschaft zum Alkohol am Ethanolaminanteil eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von R-Palmitoyl-(1-methyl) Ethanolamid beinhaltet die Hochskalierung des oben beschriebenen Synthesewegs. Der Prozess ist für die großtechnische Produktion optimiert, indem effiziente Reaktionsbedingungen, hochreine Reagenzien und fortschrittliche Reinigungsverfahren verwendet werden, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

R-Palmitoyl-(1-methyl) Ethanolamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Halogenide oder Amine unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation Oxide ergeben, die Reduktion kann Alkohole oder Amine erzeugen, und die Substitution kann zu verschiedenen substituierten Derivaten führen .

Analyse Chemischer Reaktionen

Types of Reactions

R-Palmitoyl-(1-methyl) Ethanolamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Palmitoylethanolamid: Ein endogenes Cannabinoid, das in Säugetiergeweben vorkommt.

Arachidonoylethanolamid: Ein weiteres endogenes Cannabinoid mit ähnlichen Eigenschaften.

Einzigartigkeit

R-Palmitoyl-(1-methyl) Ethanolamid ist durch die Einarbeitung der ®-Methylgruppe einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen ihre Stabilität und Wirksamkeit erhöht. Diese Modifikation schützt das Molekül vor Hydrolyse, was zu einer verlängerten Wirkdauer und einer verstärkten Wirksamkeit führt .

Eigenschaften

IUPAC Name |

N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVPKPNOVYCJAP-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

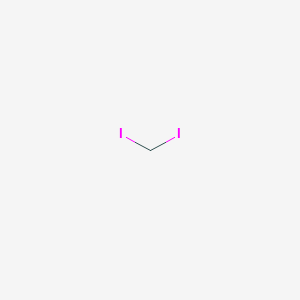

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576577 | |

| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142128-47-0 | |

| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

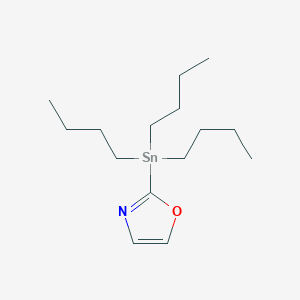

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

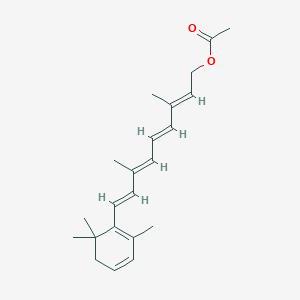

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B129763.png)

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)